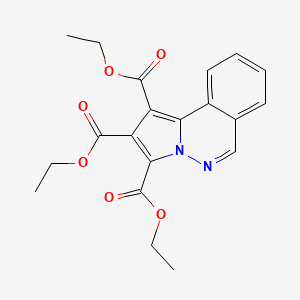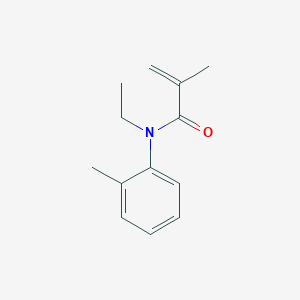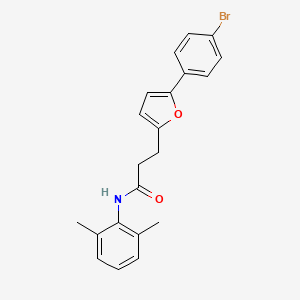![molecular formula C24H20BrN5OS B11963596 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide](/img/structure/B11963596.png)
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(4-methylphenyl)methylidene]acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide typically involves multiple steps:
Formation of the Triazole Ring: The triazole ring is formed by cyclization of the corresponding 2-acyl-N-(4-aryl)hydrazine-1-carbothioamides.
Condensation Reaction: The final step involves the condensation of the resulting compound with 4-methylbenzaldehyde to form the desired acetohydrazide derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring purity through techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety, potentially leading to the formation of amines or hydrazines.
Substitution: The bromophenyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or hydrazines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an antimicrobial, antifungal, and anticancer agent due to the biological activities associated with triazole derivatives.
Biological Studies: The compound is used in studies investigating the mechanisms of action of triazole-based drugs and their interactions with biological targets.
Industrial Applications: It may be used in the development of new materials with specific chemical properties, such as corrosion inhibitors or catalysts.
Mécanisme D'action
The mechanism of action of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide involves its interaction with various molecular targets:
Enzyme Inhibition: The compound may inhibit enzymes involved in microbial cell wall synthesis, leading to antimicrobial effects.
DNA Intercalation: It may intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer agents.
Reactive Oxygen Species (ROS) Generation: The compound may induce the generation of ROS, leading to oxidative stress and cell death in cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- **2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenyl-1-ethanol
- **2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(E)-(3-nitrophenyl)methylidene]acetohydrazide
Uniqueness
The uniqueness of 2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}-N’-[(E)-(4-methylphenyl)methylidene]acetohydrazide lies in its specific substitution pattern on the triazole ring and the presence of both bromophenyl and methylphenyl groups, which may confer distinct biological activities and chemical reactivity compared to other triazole derivatives.
Propriétés
Formule moléculaire |
C24H20BrN5OS |
|---|---|
Poids moléculaire |
506.4 g/mol |
Nom IUPAC |
2-[[5-(4-bromophenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-(4-methylphenyl)methylideneamino]acetamide |
InChI |
InChI=1S/C24H20BrN5OS/c1-17-7-9-18(10-8-17)15-26-27-22(31)16-32-24-29-28-23(19-11-13-20(25)14-12-19)30(24)21-5-3-2-4-6-21/h2-15H,16H2,1H3,(H,27,31)/b26-15+ |
Clé InChI |
OBSASGJMEQCPMV-CVKSISIWSA-N |
SMILES isomérique |
CC1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
SMILES canonique |
CC1=CC=C(C=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(1-methyl-2-phenylethyl)bicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B11963515.png)








![N'-[(E)-(3-ethoxy-2-hydroxyphenyl)methylidene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B11963549.png)
![4-[(E)-(2-bromophenyl)methylideneamino]-3-cyclohexyl-1H-1,2,4-triazole-5-thione](/img/structure/B11963555.png)

![2-[(3Z)-3-(3-methyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-2-oxo-2,3-dihydro-1H-indol-1-yl]-N-(4-methylphenyl)acetamide](/img/structure/B11963580.png)
![Formamide, N,N'-[1,3-phenylenebis(methylene)]bis-](/img/structure/B11963589.png)
